Sodium acetate-d3

Quantitative NMR Internal Standard Metabolomics

Quantify acetate with confidence using Sodium acetate-d3 (CAS 39230-37-0). This deuterated internal standard eliminates methyl proton signal in 1H NMR, enabling unobstructed integration. Key benefits: - Complete elimination of 1H NMR methyl signal at ~1.9 ppm, supporting qNMR quantification with <1% uncertainty. - M+3 mass shift (m/z 62→65) for LC-MS/MS MRM without natural isotope interference; intra-assay CV <5%. - Isotopic enrichment: 99 atom % D; precise MW 85.05 g/mol for gravimetric standard preparation.

Molecular Formula C2H4NaO2
Molecular Weight 86.06 g/mol
CAS No. 39230-37-0
Cat. No. B045731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium acetate-d3
CAS39230-37-0
SynonymsAcetic Acid-d3 Sodium Salt;  Acetic-d3 Acid Sodium Salt (2:1); _x000B_Sodium Hydrogen Di(acetate-d3); 
Molecular FormulaC2H4NaO2
Molecular Weight86.06 g/mol
Structural Identifiers
SMILESCC(=O)O.[Na]
InChIInChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1D3;
InChIKeyBDKZHNJTLHOSDW-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Acetate-d3 Technical Baseline


Sodium acetate-d3 (CAS 39230-37-0) is the fully deuterated sodium salt of acetic acid, wherein the three methyl protons are replaced with deuterium (²H), yielding the linear formula CD₃CO₂Na with a molecular weight of approximately 85.05 g/mol . This stable isotope-labeled compound is supplied with a standard isotopic enrichment of 99 atom % D and a mass shift of M+3 relative to unlabeled sodium acetate [1]. It is cataloged under the MDL number MFCD00064541 and is manufactured to Quality Level 200 specifications for research applications including NMR spectroscopy, bio-NMR, and protein expression studies .

Isotopic PurityHigh deuterium incorporation supports reliable NMR and MS tracing
NMR SignalComplete elimination of methyl proton signals for unobstructed integration
MS Quant ShiftPredictable M+3 mass shift enables stable isotope dilution LC-MS/MS
Bio-NMR FitQuality Level 200 validated for protein NMR and expression studies

Sodium Acetate-d3: Substitution Limitations


Substitution of sodium acetate-d3 with unlabeled sodium acetate, acetic acid-d4, or carbon-13 labeled acetate salts introduces distinct and often unacceptable analytical artifacts. Unlabeled sodium acetate generates a prominent ¹H NMR singlet at approximately 1.9 ppm that obscures analyte signals in the methyl region and saturates the receiver, fundamentally limiting quantitative accuracy [1]. Acetic acid-d4, while deuterated at the carboxyl position, retains an intact CH₃ group that produces interfering proton signals, rendering it unsuitable for ¹H NMR internal standardization. Sodium acetate-1,2-¹³C₂ provides carbon-level tracing but lacks the mass shift essential for LC-MS/MS multiple reaction monitoring (MRM) and does not eliminate proton NMR interference. Sodium acetate-d3 uniquely delivers complete methyl proton signal elimination in ¹H NMR, a predictable M+3 mass shift for MS quantification, and physiologically relevant acetate moiety tracing in metabolic flux studies—a combination of attributes that no single alternative compound provides .

Unlabeled sodium acetate
Methyl proton singlet may obscure analyte signals and requires solvent suppression, introducing quantitation errors
Acetic acid-d4
Retains CH₃ group producing interfering proton signals; lacks explicit bio-NMR and protein expression suitability
Sodium acetate-1,2-¹³C₂
Provides only M+2 mass shift; cannot resolve Re- vs Si-citrate synthase pathways and does not eliminate proton NMR interference

Sodium Acetate-d3: Quantitative Differentiation Evidence


¹H NMR Signal Elimination vs. Unlabeled Acetate

Sodium acetate-d3 exhibits complete elimination of the methyl proton singlet at ~1.9 ppm in ¹H NMR spectra, whereas unlabeled sodium acetate produces a strong singlet that integrates to three protons relative to the analyte. At typical qNMR concentrations (1-10 mM), the unlabeled methyl signal can exceed 10⁴ times the intensity of trace analyte signals, saturating the receiver and requiring solvent suppression pulses that introduce quantitation errors of 5-15% [1]. The deuterated analog requires no suppression, preserves full receiver gain for analyte detection, and enables accurate integration without baseline distortion from solvent peaks .

¹H NMR Signal Elimination
Head-to-head
Complete signal elimination vs strong methyl singlet (3H integration) for unlabeled acetate
Eliminates solvent suppression; enables accurate integration of methyl-region analytes
Unlabeled signal can exceed 10⁴× analyte intensity at typical qNMR concentrations
Quantitative NMR Internal Standard Metabolomics Solvent Suppression

LC-MS/MS Internal Standard: M+3 Mass Shift

Sodium acetate-d3 provides a consistent M+3 mass shift (m/z increase of 3.02 Da for the acetate ion) that enables stable isotope dilution LC-MS/MS quantification with baseline chromatographic resolution from endogenous acetate [1]. In comparative method validation studies, deuterated acetate internal standards demonstrated intra-assay CV <5% and inter-assay CV <8% across a concentration range of 0.1-500 µM in human plasma, versus >15% CV for external calibration without isotope-labeled internal standard [2]. The M+3 shift places the analyte signal outside the natural isotopic envelope of endogenous acetate (primarily M+0 and minor M+1 from natural ¹³C abundance), minimizing ion suppression artifacts that plague non-labeled or single ¹³C-labeled standards .

LC-MS/MS Precision
Cross-study comparable
Intra-assay CV <8% vs >15% with external calibration
Enables precise acetate quantification with isotope dilution, reducing matrix effects
Validated in human plasma matrices; applicable to short-chain fatty acid panels
LC-MS/MS Stable Isotope Dilution Short-Chain Fatty Acids Quantitative Analysis

Metabolic Flux: Acetyl-CoA Deuterium Tracing

Sodium acetate-d3 (CD₃CO₂Na) enables precise tracking of acetate incorporation into the cytosolic acetyl-CoA pool, with deuterium retention patterns that distinguish between competing metabolic pathways. In time-series mass isotopomer distribution (MID) experiments, incubation with sodium acetate-d3 produced distinct M+1, M+2, and M+3 isotopomers of TCA cycle metabolites including citrate, α-ketoglutarate, succinate, and malate, with measured standard errors across 2 independent biological replicates [1]. The deuterium labeling pattern from CD₃CO₂Na allowed discrimination between acetate oxidation via the Wood-Ljungdahl pathway (producing M+1 and M+2 isotopomers through Re-citrate synthase) versus oxidation via Si-citrate synthase (producing M+2 and M+3 isotopomers)—a pathway resolution unachievable with ¹³C-labeled acetate alone [2].

Metabolic Flux Tracing
Head-to-head
3 distinct isotopomers (M+1, M+2, M+3) vs only M+2 for ¹³C₂-acetate
Resolves Re- vs Si-citrate synthase pathways; unique to CD₃ labeling
GC-MS MID analysis in microbial cultures over time-series sampling
Metabolic Flux Analysis Acetyl-CoA Tracing TCA Cycle Isotopomer Distribution

Raman Isotope Shift vs. Unlabeled Acetate

Raman spectroscopic analysis of sodium acetate-d3 (NaCD₃CO₂) versus unlabeled sodium acetate (NaCH₃CO₂) reveals a quantifiable isotope-induced shift in the symmetric stretching mode of the CO₂⁻ group. In aqueous solution, the νₛ(CO₂⁻) band for NaCD₃CO₂ appears at 1407.5 cm⁻¹ in H₂O and 1412.4 cm⁻¹ in D₂O, compared to 1413.5 cm⁻¹ and 1418.6 cm⁻¹ respectively for NaCH₃CO₂ [1]. This ~6 cm⁻¹ red-shift is consistent across solvent conditions and was validated by DFT calculations at the B3LYP/6-311++G(3df,2pd) level on discrete acetate-water clusters, confirming that the isotopic substitution alters vibrational coupling between the methyl group and the carboxylate moiety [2].

Raman Isotope Shift
Head-to-head
Δν = -6.0 cm⁻¹ (H₂O) for νₛ(CO₂⁻) symmetric stretch
Quantifiable red-shift confirms deuteration state and isotopic integrity
DFT calculations validate vibrational coupling with carboxylate moiety
Vibrational Spectroscopy Raman Spectroscopy Isotope Effect DFT Calculations

pH and Solubility Comparison

Sodium acetate-d3 exhibits a pH range of 8.5-9.9 at a concentration of 246 g/L at 25°C, reflecting its basic character in aqueous solution as the sodium salt of a weak acid . Its solubility in water is 246 g/L at 20°C, and the compound remains stable for a minimum of three years when stored under recommended ambient conditions, after which re-analysis for chemical purity is advised before use . These parameters are identical to those of unlabeled sodium acetate (CAS 127-09-3), confirming that deuteration at the methyl position does not alter the acid-base behavior or solubility profile—a critical consideration for buffer formulation where the deuterated compound must replicate the exact chemical environment of its unlabeled counterpart [1].

pH & Solubility Equivalence
Class-level
pH 8.5–9.9 (246 g/L); solubility 246 g/L – identical to unlabeled acetate
No buffer recalibration needed; direct protocol substitution supported
Deuteration does not alter acid-base behavior; data from supplier specification
Buffer Preparation pH Range Solubility Physicochemical Properties

Protein NMR & Bio-NMR Suitability

Sodium acetate-d3 is explicitly validated for three technique categories on its Certificate of Analysis: NMR (standard proton NMR), bio-NMR (biomolecular NMR requiring minimal paramagnetic impurities), and protein expression (compatibility with cell culture media for isotopic labeling) . This triple-suitability designation is not uniformly present across all deuterated acetate salts; for instance, acetic acid-d4 (CAS 1186-52-3) is marketed primarily as an NMR solvent and lacks explicit bio-NMR and protein expression suitability ratings . The Quality Level 200 specification ensures trace metal content below thresholds that would otherwise cause line broadening in protein NMR spectra or inhibit enzymatic activity in expression systems .

Bio-NMR Suitability
Data to verify
3 validated technique designations: NMR, bio-NMR, protein expression
Reduces risk of trace metal interference in biomolecular NMR
Quality Level 200 specification; confirm batch COA for metal content
Protein NMR Bio-NMR Protein Expression Structural Biology

Sodium Acetate-d3: Application Scenarios


qNMR Internal Standard for Absolute Quantification

Sodium acetate-d3 serves as a primary qNMR internal standard for absolute quantification of small molecules in metabolomics, natural product analysis, and pharmaceutical impurity profiling. Its complete elimination of the methyl proton signal at ~1.9 ppm allows unobstructed integration of analyte peaks in the 0.5-2.5 ppm region without solvent suppression artifacts, as validated by the absence of any detectable proton signal from the CD₃ group . The compound's high isotopic purity (99 atom % D) and precise molecular weight (85.05 g/mol) enable gravimetric preparation of calibration standards with uncertainty below 1% [1].

Stable Isotope Dilution LC-MS/MS for Acetate and SCFAs

Sodium acetate-d3 is the definitive internal standard for LC-MS/MS quantification of acetate and short-chain fatty acids in biological matrices including plasma, urine, and fecal extracts. The M+3 mass shift of the acetate ion (m/z 62 → 65) provides baseline chromatographic separation from endogenous acetate while enabling MRM transitions that are free from natural isotope abundance interference . This application is supported by validation data demonstrating intra-assay CV <5% for acetate quantification using deuterated internal standards, compared to >15% CV for external calibration methods [1].

Metabolic Flux Tracing of Acetyl-CoA via Deuterium Isotopomers

Sodium acetate-d3 enables pathway-specific tracing of acetate incorporation into the TCA cycle, with distinct M+1, M+2, and M+3 isotopomer distributions that discriminate between cytoplasmic acetyl-CoA synthetase (ACSS2) and mitochondrial utilization pathways . This capability is uniquely provided by the CD₃ labeling pattern, which cannot be replicated by ¹³C-labeled acetate standards. The time-resolved MID data from GC-MS analysis of TCA metabolites provides quantitative flux measurements essential for cancer metabolism research, microbial ecology studies, and metabolic engineering applications [1].

Deuterated Buffer for Protein NMR and Structural Biology

Sodium acetate-d3 is the preferred buffer component for protein NMR sample preparation, particularly in experiments requiring pH control in the 3.6-5.6 range without introducing interfering proton signals. Its validated suitability for bio-NMR and protein expression ensures compatibility with sensitive biomolecular samples, while its pH range of 8.5-9.9 at 246 g/L provides predictable buffering capacity . Unlike acetic acid-d4, which is optimized for solvent applications, sodium acetate-d3 is manufactured to Quality Level 200 specifications with controlled trace metal content that minimizes line broadening in heteronuclear NMR experiments [1].

Application
Selection Property
Validation Focus
qNMR Internal Standard
Complete methyl signal elimination
Integration accuracy in 0.5–2.5 ppm region without suppression artifacts
LC-MS/MS SCFA Quantification
M+3 mass shift with baseline separation
Precision and accuracy in biological matrices via isotope dilution
Acetyl-CoA Flux Analysis
Deuterium isotopomer distribution (M+1, M+2, M+3)
Pathway-specific resolution of cytoplasmic vs mitochondrial acetate utilization
Protein NMR Buffer
Quality Level 200 & bio-NMR suitability
Controlled trace metals and line broadening minimization

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